molecular formula C23H18F2N4O2S2 B2453064 N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-98-4

N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2453064
CAS RN: 954697-98-4
M. Wt: 484.54
InChI Key: MYKOGTRRSPGRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H18F2N4O2S2 and its molecular weight is 484.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Design and Molecular Modification

The compound has been a subject of interest in the design and development of new pharmaceuticals. Various modifications of similar compounds have been explored to enhance their pharmacological properties. For example, the introduction of a piperazine unit in place of a methylene chain in the linker between pyridylacetamide and benzimidazole moieties significantly improved aqueous solubility and oral absorption, highlighting the importance of structural modifications in drug design (K. Shibuya et al., 2018). Similarly, replacing the acetamide group with an alkylurea moiety in another compound enhanced antiproliferative activities and reduced acute oral toxicity, emphasizing the potential of chemical modifications for therapeutic benefits (Xiao-meng Wang et al., 2015).

Imaging Applications

Compounds with similar structures have been used in the development of imaging tracers. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were prepared for potential use as PET tracers for imaging specific enzymes, demonstrating the role of such compounds in diagnostic imaging (Mingzhang Gao et al., 2016).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of related compounds have been a subject of research. Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated promising antioxidant and anti-inflammatory properties, suggesting the therapeutic potential of structurally related compounds (Satish Koppireddi et al., 2013).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of compounds is crucial in drug development. Studies have investigated the metabolism of similar compounds, providing insights into their metabolic pathways and pharmacokinetic properties, which are essential for assessing drug safety and efficacy (B. Varynskyi et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)15-5-3-4-6-19(15)31-2)18-9-10-21(29-28-18)32-12-20(30)27-17-8-7-14(24)11-16(17)25/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKOGTRRSPGRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.